

Application Note: Analytical Standards and Protocols for Rivulariapeptolide 1185 Research

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Compound of Interest

Compound Name: Rivulariapeptolides 1185

Cat. No.: B15574437

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Audience: Researchers, scientists, and drug development professionals.

Introduction Rivulariapeptolides are a family of cyclic depsipeptides identified from marine cyanobacteria.[1][2] Specifically, Rivulariapeptolide 1185 is a novel and potent serine protease inhibitor discovered through a native metabolomics approach, which combines non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein binding.[1][3] Its complex structure and significant biological activity make it a compound of interest for drug discovery and chemical biology.[3][4] This document provides detailed application notes and protocols for the isolation, characterization, and quantification of Rivulariapeptolide 1185 to serve as a standard for research and development.

Physicochemical and Structural Data

Rivulariapeptolide 1185 has been characterized using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Its fundamental properties are summarized below.

Property	Value	Reference
Compound Name	Rivulariapeptolide 1185	[1]
Chemical Class	Cyclic Depsipeptide	[1][5]
Molecular Formula	C ₆₁ H ₈₇ N ₉ O ₁₅	[1][6][7]
Molecular Weight	1186.415 g/mol	[6]
Monoisotopic Mass (Neutral)	1185.632163 Da	[6]
Monoisotopic Mass ([M+H] ⁺)	1186.6400 Da	[1][7]
Source	Marine Rivularia sp.	[2]

Biological Activity: Serine Protease Inhibition

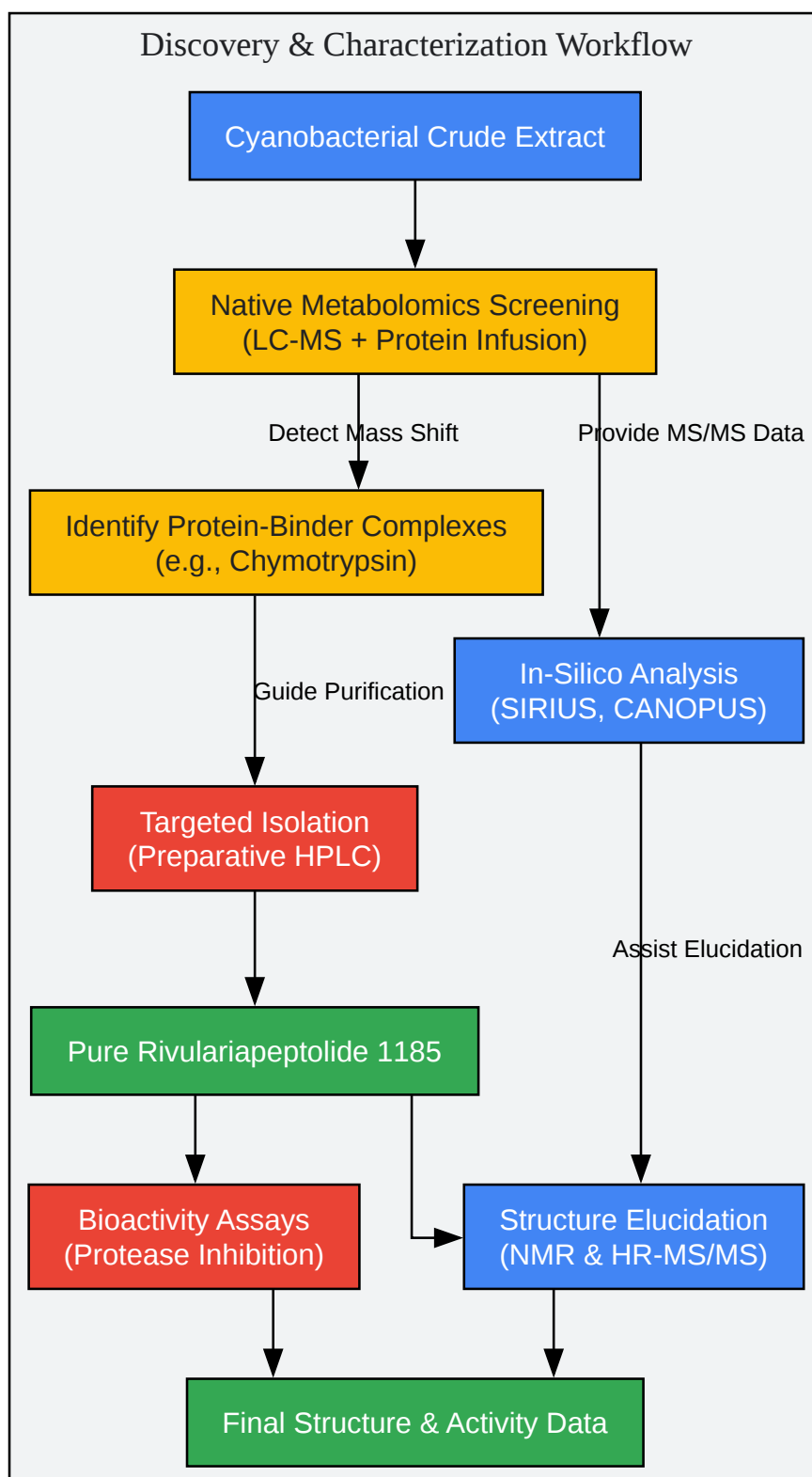
Rivulariapeptolide 1185 demonstrates potent inhibitory activity against several serine proteases. The half-maximal inhibitory concentrations (IC₅₀) were determined following a 40-minute pre-incubation of the compound with the target enzyme.[1][2][7]

Target Protease	Rivulariapeptolide 1185 IC ₅₀ (nM)	Rivulariapeptolide 1155 IC ₅₀ (nM)	Rivulariapeptolide 1121 IC ₅₀ (nM)
Chymotrypsin	4.9 ± 0.5	3.5 ± 0.3	2.5 ± 0.3
Elastase	4.8 ± 0.4	1.8 ± 0.1	1.4 ± 0.2
Proteinase K	22.1 ± 1.9	10.1 ± 0.8	8.8 ± 0.7

Data are presented as the mean ± SD, n=3.[1][7]

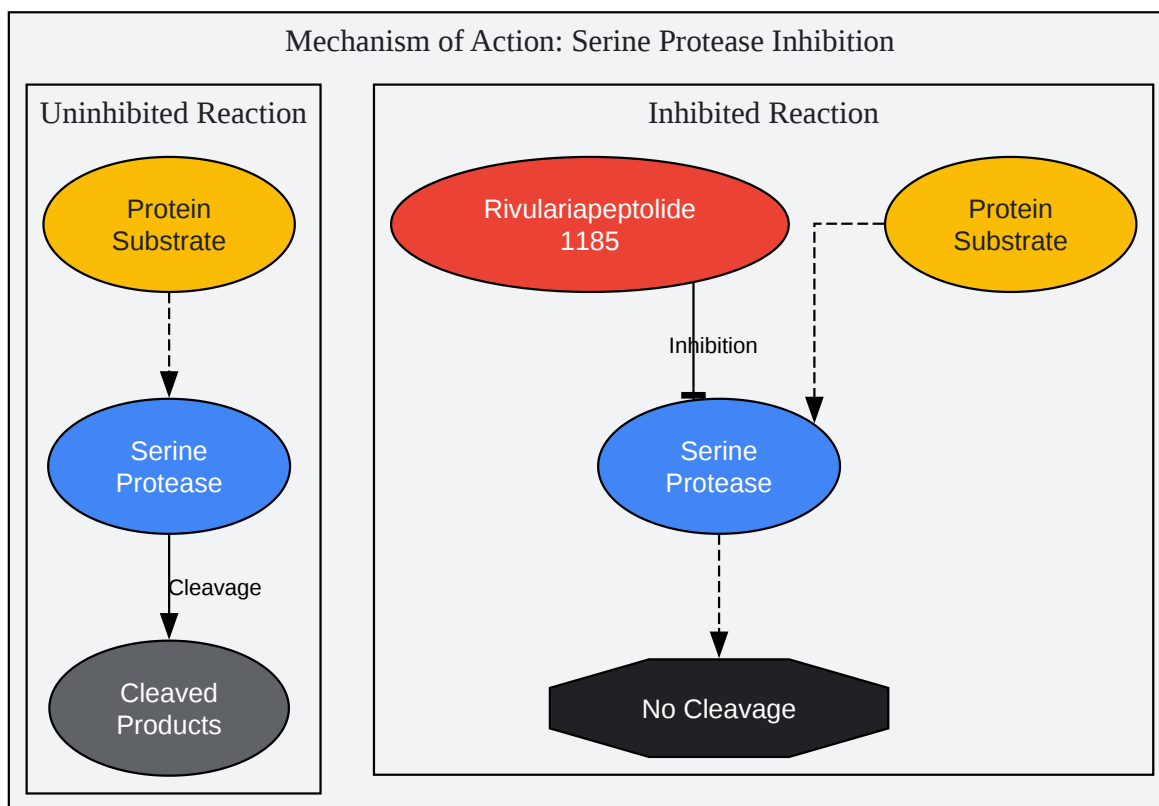
Experimental Workflows and Logical Relationships

The discovery and analysis of Rivulariapeptolide 1185 involve a multi-step workflow that integrates metabolomics with classical natural product chemistry.



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Caption: Workflow for discovery and characterization of Rivulariapeptolides.



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Caption: Diagram of Rivulariapeptolide 1185 inhibiting protease activity.

Experimental Protocols

Protocol 1: Isolation and Purification of Rivulariapeptolide 1185

This protocol outlines the general steps for isolating Rivulariapeptolide 1185 from a cyanobacterial crude extract, guided by native metabolomics results.^{[1][7]}

- Extraction:
 - Lyophilize cyanobacterial biomass.

- Perform solvent extraction using methanol (MeOH) or a similar polar solvent.
- Dry the extract under vacuum to yield a crude extract.
- Native Metabolomics Screening (Target Identification):
 - Perform an initial screen using LC-MS with post-column infusion of the target protein (e.g., chymotrypsin) to identify potential binders by observing mass shifts.[\[4\]](#)
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Column: Use a suitable reversed-phase column (e.g., C18) for preparative scale.
 - Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (FA), is typically used for separating peptides.
 - Gradient (Example):
 - Start at 10-30% ACN.
 - Linearly increase to 70-90% ACN over 30-40 minutes.
 - Hold for 5 minutes.
 - Return to initial conditions and re-equilibrate.
 - Fraction Collection: Collect fractions based on UV absorbance (e.g., 220 nm, 280 nm).
 - Analysis: Analyze collected fractions using LC-HRMS/MS to identify those containing the target mass of Rivulariapeptolide 1185 ($[M+H]^+ = 1186.6400$).[\[1\]](#)[\[7\]](#)
 - Purification: Pool and re-purify fractions containing the target compound until a purity of >95% is achieved.

Protocol 2: Structural Characterization

This protocol details the analytical methods for confirming the planar structure of the isolated compound.[\[1\]](#)[\[4\]](#)

- High-Resolution Tandem Mass Spectrometry (HR-MS/MS):
 - Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
 - Ionization: Use electrospray ionization (ESI) in positive mode.
 - Data Acquisition: Acquire MS¹ spectra to confirm the precursor ion mass and MS² (fragmentation) spectra to obtain structural information.
 - In-Silico Analysis: Use tools like SIRIUS and ZODIAC to determine the molecular formula from the exact mass and isotopic pattern.^[1] Use CANOPUS to classify the compound and predict substructures from the MS/MS fragmentation pattern.^{[1][5]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Prep: Dissolve the purified peptide (>1 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
 - Experiments: Acquire a suite of 1D and 2D NMR spectra to elucidate the planar structure.
 - 1D: ¹H NMR.
 - 2D: COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), HMBC (heteronuclear multiple bond correlation), and ROESY/NOESY (rotating/nuclear Overhauser effect spectroscopy).
 - Interpretation: Manually interpret the spectra to determine amino acid composition, sequence, and the location of ester linkages.^[1]

Protocol 3: Quantitative Analysis by HPLC-HRMS/MS

While a certified reference standard for Rivulariapeptolide 1185 is not commercially available, this protocol, adapted from established methods for other cyanopeptides, can be used for relative or absolute quantification after validation.^{[8][9][10]}

- Sample Preparation:
 - For water samples, perform solid-phase extraction (SPE) for enrichment and cleanup.

- For biological tissues, perform homogenization followed by solvent extraction (e.g., with an acidified MeOH/water mixture) and cleanup via SPE.[\[10\]](#)
- Instrumentation and Conditions:
 - System: UHPLC coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive) or a triple quadrupole (QqQ) for high sensitivity.[\[10\]](#)
 - Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Flow Rate: 0.3 - 0.4 mL/min.
 - Gradient: Develop a gradient optimized for the separation of Rivulariapeptolide 1185 from matrix components.
- Mass Spectrometry Method:
 - Mode: Positive Ion ESI.
 - Acquisition: Use Parallel Reaction Monitoring (PRM) on an HRMS instrument or Multiple Reaction Monitoring (MRM) on a QqQ instrument.
 - Transitions (for MRM): Select the precursor ion (1186.64) and at least two characteristic product ions for quantification and confirmation. These must be determined by analyzing the MS/MS spectrum of a purified standard.
- Quantification:
 - Calibration: Prepare a calibration curve using a purified and quantified (e.g., by qNMR) standard of Rivulariapeptolide 1185.
 - Data Analysis: Integrate the peak area of the target analyte and quantify using the calibration curve. Use an internal standard to correct for matrix effects and variations in instrument response.

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